N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide
Description
This compound is a hydrazinium salt featuring an ethanimidamide backbone substituted with a 4-hydroxyphenyl group, a methyl group, and a 2-{[(4-nitrophenyl)sulfonyl]amino}ethyl moiety. The sulfonamide linkage to the 4-nitrophenyl group introduces strong electron-withdrawing effects, while the hydrazinium iodide salt enhances polarity and aqueous solubility.
Properties
IUPAC Name |
N'-(4-hydroxyphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]ethanimidamide;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S.HI/c1-13(19-14-3-7-16(22)8-4-14)20(2)12-11-18-27(25,26)17-9-5-15(6-10-17)21(23)24;/h3-10,18,22H,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXQBYRPFLIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)O)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide is a complex organic compound with significant biological activity. Its unique structure, characterized by the presence of a hydrazinium moiety and various functional groups, suggests potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 552.39 g/mol. The compound features multiple functional groups that contribute to its biological properties:
- Hydroxyl group : Enhances solubility and can participate in hydrogen bonding.
- Nitrophenyl sulfonamide : Known for its antibacterial properties.
- Hydrazinium group : Often associated with antitumor activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H25IN6O5S |
| Molecular Weight | 552.39 g/mol |
| CAS Number | 1052553-27-1 |
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has been shown to inhibit bacterial growth through mechanisms similar to traditional sulfonamides, which interfere with folic acid synthesis in bacteria.
Antitumor Activity
The hydrazinium component of this compound suggests potential antitumor activity. Studies have demonstrated that hydrazine derivatives can induce apoptosis in cancer cells. The specific mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains (e.g., E. coli, Staphylococcus aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.
- Anticancer Properties : In vitro studies on human cancer cell lines have shown that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, highlighting its potential as an anticancer drug candidate.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Antitumor | Induction of apoptosis through ROS generation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, disrupting folate metabolism in bacteria.
- Oxidative Stress Induction : The hydrazinium moiety may lead to increased oxidative stress in cancer cells, triggering apoptotic pathways.
- Cell Cycle Disruption : Evidence suggests that the compound can interfere with mitotic processes, leading to cell cycle arrest.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Solubility : The hydrazinium iodide salt form significantly improves aqueous solubility relative to neutral sulfonamide derivatives (e.g., ), which rely on polar functional groups alone .
Thermal Stability : Structural parallels to N-(4-hydroxyphenyl)-4-nitrobenzamide suggest the target may exhibit high thermal stability, suitable for high-performance polymers .
Synthetic Complexity : The sulfonamide-ethyl chain introduces synthetic challenges compared to simpler amidines (e.g., ), requiring multi-step protocols involving sulfonation and alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
